2-Chlorooxazolo[4,5-c]pyridine hydrochloride
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Overview
Description
2-Chlorooxazolo[4,5-c]pyridine hydrochloride is a heterocyclic compound that features a fused oxazole and pyridine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorooxazolo[4,5-c]pyridine hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of 5-amino-6-hydroxypyrimidine with phenyl chlorothionocarbonate in the presence of pyridine, followed by treatment with pyrrolidines in the presence of triethylamine. This leads to the formation of thioamide, which cyclizes to the desired compound with silver nitrate in ammonia solution .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods with optimizations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-Chlorooxazolo[4,5-c]pyridine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives of the compound.
Scientific Research Applications
2-Chlorooxazolo[4,5-c]pyridine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of novel materials and catalysts
Mechanism of Action
The mechanism of action of 2-Chlorooxazolo[4,5-c]pyridine hydrochloride is not fully elucidated. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to clarify its exact mechanism .
Comparison with Similar Compounds
2-Chlorooxazolo[4,5-c]pyridine hydrochloride can be compared with other similar compounds, such as:
2-Chlorooxazolo[5,4-b]pyridine: Another heterocyclic compound with a different ring fusion pattern.
Oxazolo[5,4-d]pyrimidines: Compounds with similar structural motifs but different biological activities and applications
These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C6H4Cl2N2O |
---|---|
Molecular Weight |
191.01 g/mol |
IUPAC Name |
2-chloro-[1,3]oxazolo[4,5-c]pyridine;hydrochloride |
InChI |
InChI=1S/C6H3ClN2O.ClH/c7-6-9-4-3-8-2-1-5(4)10-6;/h1-3H;1H |
InChI Key |
UKHAUBZVDUQMCC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC2=C1OC(=N2)Cl.Cl |
Origin of Product |
United States |
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